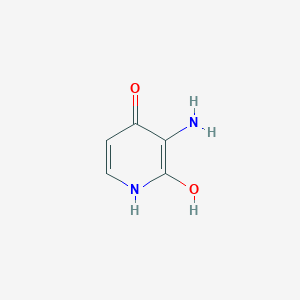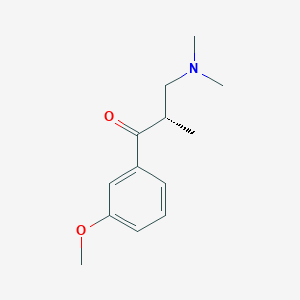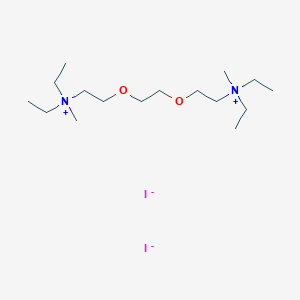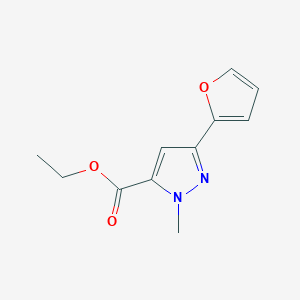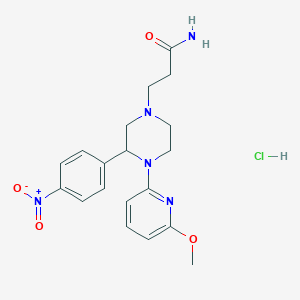
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of various types of cancer. The compound is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule involved in the development and progression of cancer.
作用機序
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride works by selectively inhibiting the activity of BTK, which is a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells. BTK is involved in the downstream signaling of the BCR pathway, which is a critical pathway for the survival and proliferation of B cells. By inhibiting BTK, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride can block the activation of the BCR pathway and induce apoptosis in cancer cells.
生化学的および生理学的効果
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has several advantages as a research tool for studying the BCR pathway and the role of BTK in cancer. The compound is highly selective for BTK and has a favorable pharmacokinetic profile, which makes it a useful tool for studying the effects of BTK inhibition in vivo. However, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has not yet been approved for clinical use, and its long-term safety and efficacy have not been fully evaluated.
将来の方向性
There are several potential future directions for research on 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride and its use as a cancer therapy. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of second-generation BTK inhibitors that may have improved efficacy and safety profiles compared to 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride.
合成法
The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride involves a multistep process that includes the reaction of 6-methoxy-2-pyridinamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the amine intermediate, which is subsequently reacted with 1-(4-chlorobenzyl)piperazine and 3-(4-fluorophenyl)propanoic acid to form the final product as a hydrochloride salt.
科学的研究の応用
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to be a potent inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway that is involved in the survival and proliferation of cancer cells.
特性
CAS番号 |
104373-68-4 |
|---|---|
製品名 |
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride |
分子式 |
C19H24ClN5O4 |
分子量 |
421.9 g/mol |
IUPAC名 |
3-[4-(6-methoxypyridin-2-yl)-3-(4-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-28-19-4-2-3-18(21-19)23-12-11-22(10-9-17(20)25)13-16(23)14-5-7-15(8-6-14)24(26)27;/h2-8,16H,9-13H2,1H3,(H2,20,25);1H |
InChIキー |
DHVJSKUGHOEQCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
正規SMILES |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
同義語 |
1-Piperazinepropanamide, 4-(6-methoxy-2-pyridinyl)-N-(4-nitrophenyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
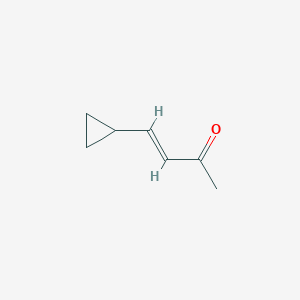
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



